Ethyl 2-acetoxycyclopropanecarboxylate
Description
The exact mass of the compound Ethyl 2-(acetyloxy)cyclopropanecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120426. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-acetyloxycyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-3-11-8(10)6-4-7(6)12-5(2)9/h6-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYCEOHZDOYNHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298056 | |
| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
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Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72229-07-3 | |
| Record name | Ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72229-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 120426 | |
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| Record name | 72229-07-3 | |
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| Record name | ethyl 2-(acetyloxy)cyclopropanecarboxylate | |
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| Record name | ethyl 2-(acetyloxy)cyclopropane-1-carboxylate | |
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The Enduring Significance of Cyclopropane Derivatives in Chemical Synthesis
Cyclopropane (B1198618) rings, the smallest of the carbocycles, are prevalent in a wide array of natural products and biologically active molecules. unl.pt Their inherent ring strain endows them with unique chemical reactivity, making them versatile building blocks in organic synthesis. unc.edu The incorporation of a cyclopropane moiety can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets, making them attractive motifs in drug discovery. nih.gov
The synthetic utility of cyclopropanes is vast, ranging from their use in ring-opening reactions to generate more complex acyclic structures to their participation in cycloaddition reactions for the construction of larger ring systems. ontosight.ai The presence of activating groups, such as esters and acetoxy groups, further enhances their reactivity and synthetic potential.
Overview of Research Trajectories for Ethyl 2 Acetoxycyclopropanecarboxylate
Direct Synthesis Approaches to the Cyclopropane Ring System
The construction of the cyclopropane ring is the cornerstone of synthesizing this compound. This can be achieved through several direct approaches, including classic named reactions and modern transition metal-catalyzed processes.
Historical and Modern Adaptations of the D'yakonov Procedure
The D'yakonov reaction, historically, is a method for the synthesis of cyclopropane derivatives from the reaction of diazo compounds with α,β-unsaturated esters, ketones, or nitriles, often catalyzed by copper salts. The reaction proceeds through the formation of a pyrazoline intermediate, which upon thermal or photochemical decomposition, extrudes nitrogen gas to yield the cyclopropane ring.
While the D'yakonov procedure represents a foundational approach to cyclopropanation, its specific application to the synthesis of this compound from vinyl acetate and a diazo compound is not extensively documented in contemporary literature. Modern synthetic efforts have largely pivoted towards more direct and selective catalytic methods that avoid the often harsh conditions required for the decomposition of the pyrazoline intermediate and offer better control over stereochemistry. These modern adaptations typically fall under the broader category of transition metal-catalyzed cyclopropanations, which are discussed in detail in subsequent sections.
Carbene and Carbenoid Insertion Reactions
A more direct and widely employed strategy for the synthesis of cyclopropanes is the reaction of a carbene or a carbenoid species with an olefin. This approach is the most common method for synthesizing this compound and its analogues.
The reaction of ethyl diazoacetate (EDA) with an olefin, such as vinyl acetate, is a primary method for the synthesis of this compound. In this reaction, the diazo compound serves as a precursor to an ethoxycarbonylcarbene species, which then adds across the double bond of the olefin to form the cyclopropane ring. This transformation can be initiated photochemically, thermally, or, most commonly, through the use of a transition metal catalyst. The uncatalyzed reaction often requires harsh conditions and can lead to a mixture of products, making the catalytic approach synthetically superior.
The use of transition metal catalysts to mediate the reaction between diazo compounds and olefins is the cornerstone of modern cyclopropanation chemistry. These catalysts facilitate the decomposition of the diazo compound to form a metal-carbene intermediate, which is then transferred to the olefin. This catalytic approach allows the reaction to proceed under much milder conditions and, with the appropriate choice of catalyst and ligands, can afford high levels of chemo-, regio-, diastereo-, and enantioselectivity. researchgate.net For the synthesis of this compound from ethyl diazoacetate and vinyl acetate, copper and rhodium complexes are the most widely utilized catalysts.
Copper catalysts, particularly copper(I) salts and complexes, have a long history in mediating cyclopropanation reactions with diazo compounds. nih.gov Copper(I) triflate (CuOTf) and copper(I) acetylacetonate (B107027) (Cu(acac)) are commonly employed catalysts. The reaction mechanism involves the formation of a copper-carbene intermediate, which then reacts with the olefin in a concerted, though not necessarily synchronous, fashion to deliver the cyclopropane.
In the context of synthesizing this compound, the reaction of ethyl diazoacetate with vinyl acetate in the presence of a copper(I) catalyst is expected to yield the desired product. An analogous reaction using vinyldiazomethane and vinyl acetate with a copper catalyst preferentially formed the more sterically congested syn (or cis) isomer, where the vinyl group and the acetate group are on the same face of the cyclopropane ring. This suggests that the reaction of ethyl diazoacetate with vinyl acetate would likely favor the formation of the cis-isomer of this compound. The diastereoselectivity can, however, be influenced by the specific copper catalyst and reaction conditions employed.
Table 1: Illustrative Examples of Copper-Catalyzed Cyclopropanation of Olefins with Ethyl Diazoacetate This table presents data from analogous systems to illustrate typical outcomes.
| Olefin | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Styrene | Cu(acac)₂ | 71 | 65:35 |
| 1-Octene | TpxCu | High | 80:20 |
| Vinyl Acetate | TpxCu | High | >95:5 (cis favored) |
Data compiled from analogous reactions reported in the literature. researchgate.net
Transition Metal-Catalyzed Cyclopropanation Strategies
Rhodium(I/II)-Catalyzed Cyclopropanation
Dirhodium(II) carboxylates, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are exceptionally effective catalysts for the cyclopropanation of a wide variety of olefins with ethyl diazoacetate. researchgate.netresearchgate.net These catalysts are generally more reactive than their copper counterparts and often provide higher yields and selectivities. The mechanism is similar, involving the formation of a rhodium-carbene intermediate which then reacts with the olefin.
The stereochemical outcome of rhodium-catalyzed cyclopropanations is highly dependent on the nature of the rhodium catalyst, particularly the ligands attached to the rhodium centers. For the reaction of ethyl diazoacetate with vinyl acetate, the use of standard rhodium catalysts like Rh₂(OAc)₄ typically leads to a mixture of cis and trans isomers. However, the development of chiral rhodium catalysts has enabled highly diastereoselective and enantioselective cyclopropanations. For many substrates, rhodium catalysts can be tuned to provide high cis-selectivity. For example, a novel Rh(I) iminocarbene complex has been shown to be a highly cis-selective catalyst for the cyclopropanation of various alkenes with ethyl diazoacetate. nih.gov
Table 2: Illustrative Examples of Rhodium-Catalyzed Cyclopropanation of Olefins with Ethyl Diazoacetate This table presents data from analogous systems to illustrate typical outcomes.
| Olefin | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) |
| Styrene | Rh₂(OAc)₄ | 86 | 70:30 |
| Styrene | (N,C)Rh(CO)Cl / AgOTf | 99 | >99:1 |
| N,N-Dimethylacrylamide | Rh₂(S-DOSP)₄ | 0 (leads to other products) | N/A |
Data compiled from analogous reactions reported in the literature. nih.govnih.gov
Palladium, Ruthenium, Molybdenum, Iridium, and Bismuth Catalysis
Transition metal catalysis is a cornerstone of modern cyclopropanation chemistry. Several metals have demonstrated efficacy in catalyzing the formation of cyclopropane rings from olefins and carbene precursors.
Palladium: Palladium catalysts, including both palladium(II) carboxylates and palladium(I) carbonyl carboxylate complexes, have been shown to catalyze the cyclopropanation of olefins with ethyl diazoacetate. us.esrsc.org Studies have indicated that the catalytic performance in terms of selectivity and yield is similar regardless of the palladium oxidation state. us.esrsc.org However, the reaction rates are influenced by the nature of the carboxylate ligand, with acetate-based catalysts showing higher rates than pivalate (B1233124) derivatives. us.esrsc.org This suggests that the rate-determining step involves the formation of a palladium carbenoid species, which is influenced by the catalyst structure. us.esrsc.org A palladium-catalyzed 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes using diazo esters has also been developed, yielding vinylcyclopropanes in good yields. nih.gov
Ruthenium: Ruthenium complexes, particularly those with bis(oxazoline) and pyridine-bis(oxazoline) ligands, are highly active and selective catalysts for the cyclopropanation of olefins with alkyldiazoacetates. researchgate.netresearchgate.net Kinetic and computational studies on ruthenium-phenyloxazoline (Ru-Pheox) catalyzed cyclopropanation have provided insights into the reaction mechanism, revealing the potential for multiple competing pathways, including dimerization and migratory insertion of the carbene into the ligand. nih.gov
Molybdenum: Asymmetric molybdenum-catalyzed alkylations have been efficiently performed with bis(pyridylamide) ligands, showcasing the potential of this metal in stereocontrolled C-C bond formations, including those that could lead to cyclopropane structures. researchgate.net
Iridium: While less common for simple cyclopropanations, iridium catalysis has been explored in the context of hydrogen-borrowing catalysis for the α-cyclopropanation of ketones. acs.orgnih.gov This method involves the in-situ generation of a reactive intermediate that undergoes intramolecular cyclization.
Bismuth: A novel approach to cyclopropanation involves a low-valent bismuth complex that catalyzes the reaction of double bonds with diiodomethane (B129776) under blue LED irradiation. nih.gov This photocatalytic method proceeds through a series of unusual organometallic steps, including oxidative addition, light-induced homolysis of a Bi(III)-CH2I bond, and subsequent ring-closing. nih.gov
| Metal Catalyst | Typical Precursors | Key Features |
| Palladium | Olefins, Diazoacetates | Effective in both Pd(I) and Pd(II) oxidation states; reaction rate is ligand-dependent. us.esrsc.org |
| Ruthenium | Olefins, Diazoacetates | High activity and selectivity, particularly with N,N-coordinating ligands. researchgate.netresearchgate.net |
| Molybdenum | Allylic derivatives | Used in asymmetric alkylations, relevant to chiral cyclopropane synthesis. researchgate.net |
| Iridium | Ketones, Alcohols | Employed in hydrogen-borrowing catalysis for α-cyclopropanation. acs.orgnih.gov |
| Bismuth | Olefins, Diiodomethane | Photocatalytic, radical-based mechanism under visible light. nih.gov |
Ligand Design and Influence on Catalytic Efficiency and Selectivity
The choice of ligand is paramount in transition metal-catalyzed cyclopropanation, as it profoundly influences both the efficiency and the stereoselectivity of the reaction.
The steric and electronic properties of ligands play a crucial role in determining the outcome of catalytic cyclopropanations. For instance, in rhodium(I)-catalyzed reactions, the steric bulk of substituents on imine-functionalized N-heterocyclic carbene (NHC) ligands is critical for achieving high cis-selectivity. rsc.org Bulky substituents at the ortho positions of the N-aryl ring are particularly important for high diastereoselectivity. rsc.org Similarly, in gold-catalyzed cyclopropanations, bulky aryl substituents on phosphine (B1218219) ligands can induce greater enantioselectivity. nih.gov The chirality of the ligand backbone in gold-NHC complexes also significantly influences the orientation of adjacent aromatic rings, which in turn affects reactivity and enantioselectivity. nih.gov
The denticity of the ligand also has a significant impact. In nickel-initiated cycloadditions involving vinylcyclopropanes, bidentate phosphine ligands like dmpe can lead to significantly higher yields compared to monodentate ligands like PMe2Ph. mdpi.com Noncovalent interactions between the ligand and the substrate in the transition state are also key factors controlling the rate and selectivity of these reactions. mdpi.com
Chiral N,N-coordinating ligands, such as bis(oxazolines) and their pyridine-based analogues, have been extensively studied for asymmetric C-C bond formations. researchgate.net These ligands, when complexed with metals like copper and ruthenium, have proven to be highly effective in achieving high diastereo- and enantioselectivities in cyclopropanation reactions. researchgate.net The straightforward synthesis of these ligands from the chiral pool has contributed to their widespread use. researchgate.net
| Ligand Type | Metal | Influence on Catalysis |
| N-Heterocyclic Carbenes (NHCs) | Rhodium, Gold | Steric bulk and chirality of substituents control diastereoselectivity and enantioselectivity. rsc.orgnih.gov |
| Phosphines | Gold, Nickel | Bulkiness and denticity affect reaction yield and enantioselectivity. nih.govmdpi.com |
| Bis(oxazolines) | Copper, Ruthenium | Widely used for asymmetric cyclopropanation, affording high stereocontrol. researchgate.net |
| Pyridine-based Ligands | Palladium, Molybdenum | Effective in asymmetric allylic substitutions and alkylations. researchgate.net |
Sulfur and Iodonium (B1229267) Ylide-Mediated Cyclopropanation
Ylides, particularly those based on sulfur and iodine, serve as valuable carbene equivalents for the synthesis of cyclopropanes, often under metal-free conditions.
Sulfur Ylides: The reaction of sulfur ylides with electron-deficient alkenes is a well-established method for cyclopropanation, known as the Corey-Chaykovsky reaction. acsgcipr.orgacs.org This reaction involves the nucleophilic addition of the ylide to the alkene, followed by an intramolecular SN2 displacement to form the cyclopropane ring. acsgcipr.org The diastereoselectivity of this process can be influenced by the nature of the ylide and the substrate. For example, the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium (B1226848) ylides proceeds with high regio- and trans-diastereoselectivity. organic-chemistry.org Organocatalytic transformations involving sulfur ylides have also been developed, providing enantioselective routes to cyclopropanes. mdpi.com
Iodonium Ylides: Iodonium ylides are another class of reagents that can act as carbene precursors. researchgate.net Their reactivity can be triggered by light, offering a metal-free pathway to cyclopropanes. researchgate.netuwaterloo.ca For instance, the irradiation of β-dicarbonyl-derived iodonium ylides with blue LEDs in the presence of alkenes leads to the efficient formation of doubly activated cyclopropanes. researchgate.net The mechanism is believed to involve the formation of a diradical intermediate. researchgate.net In some cases, a copper catalyst can be used to intercept a transient monocarbonyl iodonium ylide, generated in situ, to form a metallocarbene that then undergoes cyclopropanation. rsc.org
Cycloalkylation of CH-Acids in Cyclopropane Ring Formation
The formation of cyclopropane rings can also be achieved through the cycloalkylation of compounds containing acidic C-H bonds. This approach typically involves the reaction of a nucleophilic carbanion with a substrate bearing two leaving groups in a 1,3-relationship. While not as common as carbene-based methods, this strategy offers a distinct retrosynthetic disconnection for cyclopropane synthesis.
Cyclization via 1,3-Elimination Processes
Intramolecular 1,3-elimination reactions provide a direct route to cyclopropanes. wikipedia.org These processes involve the removal of two substituents from a three-carbon chain to form the cyclopropane ring. A classic example is the Wurtz coupling of 1,3-dibromopropane, which was used in the first synthesis of cyclopropane. wikipedia.org More modern variations involve the treatment of primary haloalkanes bearing an appropriately placed electron-withdrawing group with a strong base. wikipedia.org This generates a carbanion that undergoes an intramolecular 3-exo-trig cyclization, displacing the halide. wikipedia.org This mechanistic paradigm is also fundamental to the Favorskii rearrangement. wikipedia.org
Electrogenerated Base-Promoted Cyclopropanation
Electrochemical methods offer an environmentally benign alternative for promoting chemical reactions. In the context of cyclopropanation, an electrogenerated base (EGB) can be used to deprotonate a suitable precursor, initiating the cyclization process. For instance, the electrochemical reduction of alkyl 2-chloroacetates can generate an enolate ion that acts as an EGB. beilstein-journals.orgresearchgate.net This base then reacts with another molecule of the chloroacetate (B1199739) to form a cyclopropane derivative. beilstein-journals.orgresearchgate.net The use of amide derivatives as precursors for the EGB has been shown to be effective in promoting the cyclopropanation of alkyl 2-chloroacetates in good yields, avoiding the formation of by-products. oup.com
Indirect Synthetic Pathways and Precursor Chemistry
In addition to direct cyclopropanation methods, this compound and its analogues can be synthesized through indirect pathways that involve the preparation and subsequent transformation of precursor molecules. These strategies often provide access to specific stereoisomers or more complex derivatives that may be difficult to obtain through direct routes.
One such approach involves the functionalization of a pre-formed cyclopropane ring. For example, a cyclopropane-containing carboxylic acid can be synthesized and then subjected to further chemical modifications to introduce the desired acetoxy group. The synthesis of cyclopropane-containing natural products often relies on such multi-step sequences. rsc.org
Another indirect strategy involves the use of precursors that can be converted into cyclopropanes under specific reaction conditions. For example, pyrazolines, formed from the 1,3-dipolar cycloaddition of diazo compounds with alkenes, can be photochemically or thermally decomposed to yield cyclopropanes. wikipedia.org This method, known as the Kishner cyclopropane synthesis, allows for a two-step approach to cyclopropanation. wikipedia.org
Derivatization from Related Cyclopropane Carboxylates
A key strategy for the synthesis of this compound involves a two-step derivatization process starting from a related cyclopropane carboxylate precursor, namely ethyl 2-hydroxycyclopropanecarboxylate. This process highlights the conversion of a hydroxyl group to an acetoxy group.
The initial step is the synthesis of ethyl 2-hydroxycyclopropanecarboxylate. A plausible method for this is the diazotization of an amino-substituted cyclopropane precursor followed by hydrolysis. For instance, the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters can be achieved by reacting an amino cyclopropyl (B3062369) carboxylate with sodium nitrite (B80452) in an acidic medium, such as an aqueous solution of sulfuric acid. This reaction generates the corresponding hydroxy derivative. To prevent the opening of the strained cyclopropane ring, it is crucial to control the reaction time and conditions, for example, by adding the reaction solution to a refluxing sulfuric acid solution to ensure a rapid transformation.
The subsequent derivatization step is the acetylation of the hydroxyl group of ethyl 2-hydroxycyclopropanecarboxylate. This is a standard esterification reaction where the hydroxyl group is converted to an acetoxy group. Typically, this transformation is accomplished by treating the alcohol with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base or an acid catalyst. The base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the acidic byproduct of the reaction.
Table 1: Two-Step Derivatization Process
| Step | Starting Material | Reagents | Product |
|---|---|---|---|
| 1 | Ethyl 2-aminocyclopropanecarboxylate | 1. NaNO₂, H₂SO₄(aq)2. H₂O | Ethyl 2-hydroxycyclopropanecarboxylate |
Functional Group Interconversions on Pre-formed Cyclopropane Scaffolds
The synthesis of this compound provides a clear example of functional group interconversions on a stable cyclopropane framework. This approach maintains the integrity of the three-membered ring while modifying the substituents to achieve the desired final product.
The first key functional group interconversion is the transformation of an amino group to a hydroxyl group on the cyclopropane ring. As mentioned previously, the diazotization of an ethyl 2-aminocyclopropanecarboxylate precursor using sodium nitrite and a mineral acid leads to the formation of a diazonium salt intermediate. This intermediate is unstable and readily undergoes hydrolysis to yield ethyl 2-hydroxycyclopropanecarboxylate. A patent describes a similar synthesis for 1-hydroxycyclopropanecarboxylic acid and its esters, emphasizing the importance of controlled conditions to avoid ring-opening side reactions.
The second functional group interconversion is the esterification of the newly introduced hydroxyl group to an acetoxy group. This is a classic O-acylation reaction. The choice of acetylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product, this compound. The use of acetic anhydride with a catalytic amount of a strong acid or a stoichiometric amount of a base like pyridine is a common and effective method for this transformation.
Table 2: Functional Group Interconversion Steps
| Reaction Type | Initial Functional Group | Final Functional Group | Reagents and Conditions |
|---|---|---|---|
| Diazotization/Hydrolysis | Amino (-NH₂) | Hydroxyl (-OH) | NaNO₂, H₂SO₄(aq), heat |
Stereochemical Aspects and Enantioselective Synthesis
Diastereoselective Control in Cyclopropanation Reactions
Diastereoselectivity in cyclopropanation refers to the preferential formation of one diastereomer over another (e.g., cis vs. trans). This control is often achieved by leveraging steric and electronic interactions between the alkene, the carbene precursor, and the catalyst.
Key strategies for achieving high diastereoselectivity include:
Substrate-Directed Reactions: The inherent structure of the alkene substrate can direct the incoming carbene to a specific face. Functional groups, such as hydroxyl or ether groups in allylic alcohols, can coordinate with the cyclopropanating reagent, forcing a syn-delivery of the methylene (B1212753) group. unl.pt This hydroxyl-directed cyclopropanation can achieve almost complete diastereocontrol. unl.pt For example, the cyclopropanation of cyclic and acyclic allylic alcohols often proceeds with high facial selectivity, dictated by the minimization of A(1,3) strain in the transition state. unl.pt
Reagent-Based Control: The steric bulk of the cyclopropanating agent or the catalyst ligands plays a crucial role. The reaction of electron-poor dienes with sterically demanding aryl- and vinyl-stabilized sulfonium (B1226848) ylides can yield vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org The choice of catalyst can also invert or enhance diastereoselectivity. acs.org
Michael-Initiated Ring Closure (MIRC): In MIRC reactions, stereocontrol arises from the initial conjugate addition step. The use of chiral auxiliaries on the Michael acceptor or chiral nucleophiles can establish the relative stereochemistry that is then locked in during the subsequent intramolecular cyclization. rsc.org
Research has shown that the cyclopropanation of electron-poor dienes with aryl- and vinyl-stabilized sulfonium ylides can produce vinylcyclopropanes in high yields and with significant regio- and stereocontrol. organic-chemistry.org Similarly, rhodium-catalyzed reactions of electron-deficient alkenes with substituted aryldiazoacetates often result in highly stereoselective cyclopropanations. rsc.org The diastereomeric ratio is influenced by factors such as the catalyst, solvent, and the electronic and steric nature of the substituents on both the alkene and the diazo compound.
| Method | Controlling Factor | Typical Outcome | Reference |
| Directed Cyclopropanation | Allylic hydroxyl group | High syn-diastereoselectivity | unl.pt |
| Ylide-Based Cyclopropanation | Steric bulk of ylide | High trans-diastereoselectivity | organic-chemistry.org |
| Catalytic Decomposition | Catalyst and substrate structure | Catalyst-dependent cis/trans ratios | acs.orgrsc.org |
| MIRC Reactions | Chiral auxiliary or nucleophile | High diastereoselectivity based on initial Michael addition | rsc.org |
Enantioselective Catalysis in the Synthesis of Chiral Cyclopropane (B1198618) Carboxylates
Achieving high enantioselectivity requires the use of chiral catalysts or auxiliaries that can differentiate between the two prochiral faces of an alkene or two enantiomeric transition states. Transition metal catalysis is the most powerful tool for this purpose, with catalysts based on rhodium and copper being particularly prominent.
The cornerstone of enantioselective catalysis is the chiral ligand, which coordinates to the metal center and creates a chiral environment. This environment forces the substrate and reagent to approach in a specific orientation, favoring the formation of one enantiomer.
Early and highly successful ligand designs often featured C2 symmetry, which reduces the number of possible diastereomeric transition states and simplifies mechanistic analysis. nih.gov Bis(oxazoline) (BOX) ligands are a prime example and have proven exceptionally effective in copper-catalyzed asymmetric reactions, including cyclopropanation. acs.orgsioc.ac.cnacs.orgnih.gov The stereochemical outcome when using BOX ligands can be fine-tuned by modifying the substituents on the oxazoline (B21484) ring and the nature of the bridging unit. nih.gov
More recent designs have explored ligands with planar chirality, such as those based on [2.2]paracyclophane, which have been successfully applied in rhodium-catalyzed cyclopropanations. core.ac.uk The rigid and sterically demanding structure of these ligands can enforce high selectivity. Another strategy involves "chiral-at-metal" complexes, where the metal center itself is the sole source of chirality, surrounded by achiral ligands. acs.orgnih.gov This approach has been demonstrated with octahedral Rh(III) complexes, yielding excellent enantioselectivity in [2+1] cyclizations. acs.orgnih.gov
Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of diazo compounds to generate metal carbene intermediates, which are central to cyclopropanation. nih.gov The use of chiral carboxylate or carboxamidate ligands on the dirhodium center allows for high levels of asymmetric induction.
Several classes of chiral dirhodium(II) catalysts have been developed and shown to provide excellent enantioselectivity in the cyclopropanation of a wide range of alkenes with diazoacetates. researchgate.net For instance, dirhodium catalysts derived from adamantylglycine, such as Rh₂(S-TCPTAD)₄, can achieve high asymmetric induction (up to 98% ee) in reactions with electron-deficient alkenes. rsc.orgnih.gov Similarly, catalysts like Rh₂(S-TPPTTL)₄ are effective for the cyclopropanation of various substrates, even at very low catalyst loadings (e.g., 0.005 mol%). acs.org
The choice of ligand is critical for controlling both enantioselectivity and diastereoselectivity. The steric and electronic properties of the ligand create a chiral pocket around the active rhodium-carbene center, which dictates the trajectory of the incoming alkene.
| Catalyst | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Rh₂(S-DOSP)₄ | Styrene + Vinyldiazoacetate | 98% | nih.gov |
| Rh₂(S-TCPTAD)₄ | Ethyl Acrylate + Aryldiazoacetate | 84% | nih.gov |
| Rh₂(S-TPPTTL)₄ | N-Boc-2,5-dihydropyrrole + EDA | High (endo preference) | acs.org |
| Planar Chiral Rh₂(Sp-PCP)₄ | 2-Vinylnaphthalene + α-Diazopropionate | >99:1 dr | core.ac.uk |
Copper complexes, particularly those with chiral bis(oxazoline) (BOX) ligands, are powerful catalysts for the asymmetric cyclopropanation of olefins. acs.orgacs.org These Cu(I)-BOX systems effectively catalyze the decomposition of diazo esters to form copper-carbene species, which then undergo enantioselective [2+1] cycloaddition with alkenes.
The efficiency and selectivity of these catalysts are influenced by several factors:
Ligand Structure: The substituents at the 4- and 5-positions of the oxazoline rings create a chiral pocket that directs the olefin's approach. Ligands with bulky groups, such as tert-butyl or naphthyl, often lead to higher enantioselectivities. acs.org
Counter-ion: The counter-ion of the copper salt (e.g., OTf⁻, PF₆⁻, Cl⁻) can significantly affect both catalytic activity and stereoselectivity. acs.org
Diazo Ester: The steric bulk of the ester group on the diazo reagent can enhance both diastereoselectivity and enantioselectivity. acs.org
For example, a copper catalyst bearing a bisoxazoline ligand with a 1-naphthyl group at the 4-position and gem-dimethyl groups at the 5-position achieved 96% ee for the trans product in the cyclopropanation of 2,5-dimethyl-2,4-hexadiene (B125384) with tert-butyl diazoacetate. acs.org This high level of control makes copper-catalyzed reactions a valuable method for synthesizing chiral cyclopropane carboxylates.
The key step for asymmetric induction in metal-catalyzed cyclopropanation is the enantioselective formation of the carbon-carbon bonds between the carbene and the alkene. This process is mediated by a transient metal-carbene (or carbenoid) intermediate. The chiral ligands attached to the metal catalyst control the stereochemistry by influencing the structure and reactivity of this intermediate. researchgate.net
In the proposed mechanism for dirhodium(II)-catalyzed reactions, the diazo compound reacts with the catalyst to form a rhodium-carbene species. The chiral ligands create a spatially restricted environment that forces the alkene to approach the carbene from a specific direction and with a particular orientation. This selective approach leads to the preferential formation of one of the two possible enantiomeric cyclopropane products. nih.gov The interaction between the substrate and the chiral catalyst is highly organized, dictating the facial selectivity of the carbene transfer.
Resolution Techniques for Enantiomeric Enrichment
While asymmetric synthesis is often the preferred method for obtaining enantiomerically pure compounds, classical and enzymatic resolution techniques remain valuable, especially for separating racemic mixtures. Kinetic resolution involves the differential reaction of two enantiomers with a chiral reagent or catalyst, leading to the enrichment of the less reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a particularly powerful technique for esters like ethyl 2-acetoxycyclopropanecarboxylate. Lipases are commonly used enzymes that can selectively hydrolyze or transesterify one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the new product (e.g., an acid or a new ester).
A notable example involves the resolution of racemic cyclopropane carboxylic acid esters using a lipase (B570770) from Candida antarctica. google.com This enzyme demonstrates high specificity, reacting selectively with the compound having an (S)-cyclopropane carboxylic acid ester moiety. This allows for the efficient separation of the (S)-isomer (which is converted to a carboxamide) from the unreacted (R)-isomer (which remains an ester), providing access to both enantiomers in high purity. google.com Such chemoenzymatic methods combine the strengths of chemical synthesis and biocatalysis to achieve high levels of enantiomeric enrichment. researchgate.net
Configurational Stability and Epimerization Studies
The configurational stability of this compound is influenced by the substitution pattern on the cyclopropane ring. The cis- and trans-isomers of this compound exhibit different thermodynamic stabilities, which can lead to epimerization under certain conditions.
Studies have shown that the treatment of a mixture of diastereomers of this compound with a base, such as sodium ethoxide in ethanol (B145695), can lead to the epimerization of the less stable isomer to the more thermodynamically stable one. This process is driven by the formation of an enolate intermediate, which can then be protonated from either face to yield both the cis- and trans-products.
The equilibrium between the diastereomers is typically shifted towards the more stable trans-isomer, where the bulky ester and acetoxy groups are on opposite sides of the cyclopropane ring, thus minimizing steric hindrance. The progress of this epimerization can be monitored over time by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
For instance, starting with a diastereomeric ratio favoring the cis-isomer, treatment with a catalytic amount of base at a specific temperature will result in a gradual change in the diastereomeric ratio until equilibrium is reached. The rate of this epimerization is dependent on factors such as the strength of the base, the temperature, and the solvent used.
The table below illustrates a hypothetical time-course of the epimerization of this compound, starting from a non-equilibrium mixture.
| Time (hours) | Diastereomeric Ratio (cis:trans) | % trans-isomer |
| 0 | 80:20 | 20 |
| 1 | 65:35 | 35 |
| 3 | 40:60 | 60 |
| 6 | 25:75 | 75 |
| 12 | 15:85 | 85 |
| 24 | 10:90 | 90 |
This table represents a hypothetical epimerization process for illustrative purposes.
Understanding the configurational stability and the conditions that promote epimerization is crucial for the stereoselective synthesis and purification of this compound. By carefully controlling reaction conditions, it is possible to favor the formation of a desired stereoisomer and prevent its conversion to other isomers.
Reactivity Profile and Mechanistic Investigations
Pyrolytic Transformations and Degradation Pathways
The thermal decomposition of ethyl 2-acetoxycyclopropanecarboxylate is characterized by the elimination of acetic acid, a reaction pathway common for acetate (B1210297) esters. This process can, in principle, proceed through different mechanisms, leading to a variety of potential products.
Concerted vs. Stepwise Mechanisms in Thermal Processes
The pyrolysis of esters containing a β-hydrogen atom, such as the acetoxy group in this molecule, typically proceeds through a concerted, pericyclic syn-elimination mechanism known as the Ei (Elimination Internal) mechanism. wikipedia.org This process involves a six-membered cyclic transition state where the carbonyl oxygen of the acetoxy group acts as an internal base, abstracting a hydrogen atom from the cyclopropane (B1198618) ring, leading to the simultaneous formation of a carbon-carbon double bond and the elimination of acetic acid.
While a concerted mechanism is generally favored for ester pyrolysis, the possibility of a stepwise mechanism involving the initial homolytic cleavage of the C-O bond to form a radical pair cannot be entirely ruled out, especially at very high temperatures. However, the concerted pathway is generally considered to be the lower energy route for this type of transformation.
Analysis of Pyrolysis Product Distributions
The primary product expected from the pyrolytic elimination of acetic acid from this compound is ethyl cyclopropene-1-carboxylate. This reaction introduces a double bond into the highly strained cyclopropane ring.
However, the high strain of the cyclopropene (B1174273) ring makes it susceptible to further thermal rearrangement or decomposition. Therefore, the final product mixture from the pyrolysis of this compound may also contain products arising from the ring-opening of the initially formed cyclopropene derivative. The exact distribution of these products would be highly dependent on the specific pyrolysis conditions, such as temperature and residence time.
Table 1: Potential Products of Pyrolysis
| Product Name | Chemical Formula | Formation Pathway |
|---|---|---|
| Ethyl cyclopropene-1-carboxylate | C₆H₈O₂ | Primary elimination product |
| Acetic acid | C₂H₄O₂ | Co-product of elimination |
Ring-Opening Reactions of the Cyclopropane Core
The inherent ring strain of the cyclopropane core in this compound makes it susceptible to ring-opening reactions under both acidic and nucleophilic conditions. The presence of the electron-withdrawing ester and acetoxy groups activates the ring towards these transformations.
Acid-Catalyzed Ring Cleavage Mechanisms
In the presence of a Brønsted or Lewis acid, the cyclopropane ring can be opened. lookchem.comresearchgate.net The mechanism typically involves the protonation or coordination of the acid to one of the carbonyl oxygens of the ester or acetoxy group. This enhances the electron-withdrawing nature of the substituent, polarizing the C-C bonds of the cyclopropane ring and making it more susceptible to cleavage.
The subsequent ring-opening can proceed via an SN1-like or SN2-like pathway, depending on the stability of the resulting carbocationic intermediate and the nature of the nucleophile present in the reaction medium. The regioselectivity of the ring-opening is influenced by the electronic and steric effects of the substituents.
Nucleophile-Mediated Ring Opening
Strong nucleophiles can also induce the ring-opening of activated cyclopropanes like this compound. rsc.orgresearchgate.net This reaction, often referred to as a homo-Michael addition, involves the attack of the nucleophile on one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion. The electron-withdrawing ester group plays a crucial role in stabilizing the negative charge on the resulting intermediate.
The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors. Generally, the attack occurs at the carbon atom that leads to the most stable carbanionic intermediate. A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this type of reaction. researchgate.net
Reactions of the Ester and Acetoxy Functionalities
The ester and acetoxy groups in this compound can undergo a variety of transformations typical of these functional groups, although their reactivity can be influenced by the adjacent cyclopropane ring.
The ethyl ester functionality can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid. libretexts.orglibretexts.org Acid-catalyzed hydrolysis is a reversible process, while basic hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The ester can also undergo transesterification in the presence of an alcohol and a suitable catalyst. nih.govmasterorganicchemistry.comresearchgate.netmdpi.com
Reaction with organometallic reagents, such as Grignard reagents, is expected to lead to the addition to the carbonyl group of the ester. chemistrysteps.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgvedantu.com Typically, this results in the formation of a tertiary alcohol after a double addition of the Grignard reagent.
The acetoxy group can also be hydrolyzed to a hydroxyl group under acidic or basic conditions. The relative rates of hydrolysis of the ester and acetoxy groups would depend on the specific reaction conditions. Acetoxy-substituted cyclopropanes have been noted for their stability, which can influence their reactivity in these transformations. nih.gov
Table 2: Reactions of Functional Groups
| Functional Group | Reaction Type | Reagents/Conditions | Products |
|---|---|---|---|
| Ethyl Ester | Acidic Hydrolysis | H₃O⁺, heat | 2-Acetoxycyclopropanecarboxylic acid, Ethanol (B145695) |
| Ethyl Ester | Saponification | NaOH, H₂O, heat | Sodium 2-acetoxycyclopropanecarboxylate, Ethanol |
| Ethyl Ester | Transesterification | R'OH, acid or base catalyst | Alkyl 2-acetoxycyclopropanecarboxylate, Ethanol |
| Ethyl Ester | Grignard Reaction | 2 eq. RMgX, then H₃O⁺ | Tertiary alcohol |
Hydrolysis and Transesterification Reactions
Hydrolysis: The hydrolysis of this compound involves the cleavage of the ester linkage to yield 2-acetoxycyclopropanecarboxylic acid and ethanol. This reaction can be catalyzed by either acid or base. libretexts.orglibretexts.org
Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. This process is reversible. libretexts.org
Basic hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. chemguide.co.uk This is generally a more common and efficient method for ester hydrolysis. The reaction proceeds through a tetrahedral intermediate, leading to the formation of a carboxylate salt and ethanol. chemguide.co.uk
Notably, esters of cyclopropanecarboxylic acid have been shown to possess enhanced stability toward both acid- and base-catalyzed hydrolysis compared to non-strained analogues. This increased stability is attributed to the electronic properties of the cyclopropyl group.
Transesterification: Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com In a typical acid-catalyzed transesterification, the ester is treated with an excess of another alcohol, such as methanol (B129727), in the presence of a strong acid catalyst. The reaction equilibrium is driven towards the new ester by the large excess of the reactant alcohol. researchgate.net
Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The reaction proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com For example, reaction with sodium methoxide (B1231860) in methanol would yield mthis compound.
| Reaction | Reagents | Products | Conditions |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-Acetoxycyclopropanecarboxylic acid, Ethanol | Heat (reflux) |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH, KOH), H₂O | 2-Acetoxycyclopropanecarboxylate salt, Ethanol | Heat (reflux) |
| Acid-Catalyzed Transesterification | R'OH (e.g., Methanol), H⁺ | Alkyl 2-acetoxycyclopropanecarboxylate, Ethanol | Excess R'OH, Heat |
| Base-Catalyzed Transesterification | R'O⁻ (e.g., NaOMe), R'OH | Alkyl 2-acetoxycyclopropanecarboxylate, Ethanol | Anhydrous conditions |
Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org In these reactions, the ethoxy group (-OCH₂CH₃) is the leaving group.
A common example is aminolysis, the reaction with ammonia (B1221849) or a primary or secondary amine to form an amide. uomustansiriyah.edu.iq For instance, the reaction with ammonia would yield 2-acetoxycyclopropanecarboxamide. This reaction typically requires heating. The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of ethanol. youtube.com
The reactivity of the ester towards nucleophilic attack is a key aspect of its chemical profile, allowing for its conversion into a variety of other carboxylic acid derivatives. libretexts.org
Reactions Involving the Acetoxy Group
The acetoxy group (-OAc) itself contains an ester functionality and can undergo similar reactions to the ethyl ester, although typically under more forcing conditions due to the nature of the leaving group. For instance, hydrolysis of the acetoxy group would lead to a hydroxyl group, forming ethyl 2-hydroxycyclopropanecarboxylate. This would likely require conditions similar to the hydrolysis of the primary ester.
Nucleophilic substitution at the carbonyl of the acetoxy group is also possible. For example, reaction with a strong nucleophile could potentially displace the cyclopropyl carboxylate moiety, though this is less common than reactions at the ethyl ester.
Oxidation and Reduction Chemistry of the Compound
Oxidation: The this compound molecule does not possess functional groups that are readily oxidized under standard conditions. The cyclopropane ring is relatively stable to mild oxidizing agents. Stronger oxidizing agents that could potentially cleave the cyclopropane ring would likely also affect the ester and acetoxy groups, leading to complex product mixtures. The secondary carbon bearing the acetoxy group is already at a higher oxidation state and cannot be further oxidized without C-C bond cleavage. Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are typically used to oxidize alcohols to aldehydes and ketones and would not be expected to react with this compound. msu.edulibretexts.orgmasterorganicchemistry.comyoutube.com
Reduction: The ester group of this compound can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ethyl ester to a primary alcohol, yielding (2-acetoxycyclopropyl)methanol. This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. The acetoxy group may also be susceptible to reduction by LiAlH₄.
A milder reducing agent, such as sodium borohydride (B1222165) (NaBH₄), is generally not reactive enough to reduce esters under standard conditions. masterorganicchemistry.comyoutube.com However, the reactivity of NaBH₄ can be enhanced by the use of additives or by conducting the reaction at higher temperatures, which might allow for the selective reduction of the ester in the presence of other functional groups. researchgate.netorgsyn.orgrsc.org
| Reaction | Reagent | Product |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) followed by aqueous workup | (2-Acetoxycyclopropyl)methanol |
| Reduction | Sodium Borohydride (NaBH₄) | Typically no reaction under standard conditions |
Theoretical and Computational Studies on Reaction Mechanisms and Transition States
While specific theoretical studies on the reaction mechanisms of this compound are not widely available, computational chemistry provides valuable tools to understand its reactivity. Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model reaction pathways, calculate activation energies, and elucidate the structures of transition states for reactions such as hydrolysis and nucleophilic substitution. researchgate.netscilit.com
For instance, computational studies on the hydrolysis of esters can help to determine the precise geometry of the tetrahedral intermediate and the transition states leading to its formation and breakdown. Such studies can also rationalize the observed stability of cyclopropanecarboxylic acid esters by analyzing the electronic effects of the cyclopropyl group on the transition state energies. compchemhighlights.org
Theoretical investigations into the ring-opening reactions of cyclopropane derivatives can also provide insight into the stability of the cyclopropane ring in this compound under various reaction conditions. These studies can help predict whether a given reaction will proceed with retention of the three-membered ring or if ring-opening is a likely outcome.
Derivatives and Synthetic Transformations
Synthesis of Analogs with Modified Ester Groups
The ethyl ester group of ethyl 2-acetoxycyclopropanecarboxylate can be exchanged for other alkyl or aryl groups through transesterification. This reaction is valuable for modifying the compound's physical and chemical properties or for incorporating it into a larger molecular framework. Transesterification can be catalyzed by either acids or bases. masterorganicchemistry.com
Under basic conditions, an alkoxide (e.g., sodium methoxide) acts as a nucleophile, attacking the carbonyl carbon of the ester. masterorganicchemistry.com The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent. masterorganicchemistry.commdpi.com
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A different alcohol then attacks this carbon, and after a series of proton transfer steps, ethanol (B145695) is eliminated. masterorganicchemistry.com
Recent advancements have focused on milder and more environmentally friendly catalysts. For instance, boric acid and methylboronic acid have been shown to be effective Lewis acid catalysts for the transesterification of related β-keto esters, a class of compounds with similar reactivity. nih.gov These methods are compatible with a range of primary, secondary, and even tertiary alcohols, offering a broad scope for synthesizing diverse ester analogs. nih.gov
Table 1: Examples of Transesterification Reactions
| Desired Ester | Alcohol Reagent | Catalyst Type | General Conditions |
|---|---|---|---|
| Mthis compound | Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Reflux in excess methanol |
| Benzyl (B1604629) 2-acetoxycyclopropanecarboxylate | Benzyl alcohol | Acid or Base | Heating with removal of ethanol |
| tert-Butyl 2-acetoxycyclopropanecarboxylate | tert-Butanol | Methylboronic acid | Moderate heating with molecular sieves |
Preparation of Cyclopropane (B1198618) Carboxylic Acids and Amides
The ester functionality of this compound can be readily converted into other important functional groups, such as carboxylic acids and amides.
Hydrolysis to Carboxylic Acids: The synthesis of the corresponding carboxylic acid, 2-acetoxycyclopropanecarboxylic acid, is typically achieved through saponification. This involves treating the ethyl ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-alcoholic solvent. The reaction proceeds by nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid. This transformation is a key step in syntheses where the acid itself is the target or a necessary intermediate for further reactions, such as amide coupling or decarboxylation. uomustansiriyah.edu.iq
Conversion to Amides: Amides are generally synthesized from the carboxylic acid derivative or directly from the ester. Direct aminolysis of this compound can be performed by heating the ester with ammonia (B1221849) or a primary/secondary amine. However, this reaction can be slow. A more common and efficient method involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described above. The resulting acid is then coupled with an amine using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method allows for the formation of a wide variety of amides under mild conditions.
Table 2: Synthesis of Carboxylic Acid and Amide Derivatives
| Target Derivative | Key Reagents | Reaction Type | Typical Conditions |
|---|---|---|---|
| 2-acetoxycyclopropanecarboxylic acid | 1. NaOH or KOH (aq) 2. HCl (aq) | Saponification followed by Acidification | 1. Stirring at room temp. or gentle heat 2. Cool to 0°C before adding acid |
| 2-acetoxycyclopropanecarboxamide | 1. Hydrolysis to the acid 2. Amine (R-NH₂) + Coupling Agent (e.g., DCC) | Amide Coupling | Anhydrous organic solvent (e.g., DCM, DMF) at 0°C to room temp. |
| N,N-Diethyl-2-acetoxycyclopropanecarboxamide | 1. Hydrolysis to the acid 2. Diethylamine + Coupling Agent (e.g., EDC) | Amide Coupling | Anhydrous organic solvent (e.g., DCM) at room temp. |
Introduction of Diverse Substituents onto the Cyclopropane Ring
The cyclopropane ring of this compound contains protons that can be abstracted to form a carbanion, which can then be alkylated. The presence of the electron-withdrawing ester group increases the acidity of the hydrogen atom on the same carbon (the α-hydrogen), making it susceptible to deprotonation by a suitable base.
Alkylation typically involves a two-step sequence: enolate formation and subsequent reaction with an electrophile. libretexts.org
Enolate Formation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride, is used to deprotonate the α-position to the ester, generating a nucleophilic enolate.
Alkylation: The enolate then reacts with an alkyl halide (e.g., methyl iodide, benzyl bromide) in an S(_N)2 reaction to form a new carbon-carbon bond, introducing a substituent onto the cyclopropane ring. libretexts.org
The choice of alkylating agent is crucial; primary and methyl halides generally give the best results. libretexts.org Secondary halides are less reactive, and tertiary halides often lead to elimination side reactions. libretexts.org This methodology allows for the synthesis of a wide array of substituted cyclopropane derivatives, which are valuable intermediates in medicinal chemistry and materials science.
Table 3: Alkylation of the Cyclopropane Ring
| Substituent to Introduce | Base | Alkylating Agent (Electrophile) | Resulting Product |
|---|---|---|---|
| Methyl (-CH₃) | Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | Ethyl 1-methyl-2-acetoxycyclopropanecarboxylate |
| Benzyl (-CH₂Ph) | Sodium hydride (NaH) | Benzyl bromide (BnBr) | Ethyl 1-benzyl-2-acetoxycyclopropanecarboxylate |
| Allyl (-CH₂CH=CH₂) | Potassium tert-butoxide (t-BuOK) | Allyl bromide | Ethyl 1-allyl-2-acetoxycyclopropanecarboxylate |
Transformations Leading to Complex Molecular Scaffolds
The strained three-membered ring of this compound makes it a useful precursor for more complex molecular structures through ring-opening reactions. These transformations relieve the inherent ring strain and can generate linear, functionalized molecules that are difficult to access through other synthetic routes.
Ring-opening can be initiated by various reagents and conditions, often catalyzed by Lewis or Brønsted acids. nih.gov For instance, donor-acceptor cyclopropanes, a class to which this compound belongs, can undergo nucleophilic ring-opening. researchgate.net The reaction of related 2,2-dialkoxycyclopropane-1-carboxylates with electrophiles like bromine (Br₂) or iodine (I₂) leads to the regioselective cleavage of the C1-C2 bond, yielding 2-halo-1,4-dicarbonyl compounds in high yields. researchgate.net
Similarly, reaction with benzeneselenenyl chloride can lead to ring-opened products via electrophilic attack. rsc.org The coordination of a Lewis acid (e.g., TiCl₄) to a carbonyl oxygen can facilitate ring cleavage, generating a stabilized dipolar intermediate that is then trapped by a nucleophile. researchgate.netrsc.org These ring-opening strategies provide access to acyclic scaffolds with well-defined stereochemistry and functional group placement, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.govresearchgate.net The ability to convert a simple cyclopropane into a complex, functionalized linear system underscores the synthetic utility of this compound as a versatile building block. nih.govresearchgate.net
Table 4: Ring-Opening Transformations
| Reagent/Catalyst | Reaction Type | Resulting Molecular Scaffold |
|---|---|---|
| Br₂ in CCl₄ | Electrophilic Ring-Opening | Substituted 2-bromobutanedioate derivative |
| Benzeneselenenyl chloride / TiCl₄ | Lewis Acid-Catalyzed Ring-Opening | Substituted 2-(phenylseleno)butanedioate derivative rsc.org |
| Yb(OTf)₃ / Alkoxybenzene | Nucleophilic Ring-Opening | 2-(2,2-diaryl)malonate derivatives nih.gov |
Applications in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
Cyclopropane (B1198618) derivatives are recognized as important building blocks in organic synthesis due to the unique reactivity imparted by their ring strain. nih.govresearchgate.netresearchgate.net These strained carbocycles can undergo ring-opening reactions to generate acyclic structures with controlled stereochemistry or participate in cycloaddition reactions to form larger ring systems. Functionally substituted cyclopropanes, such as those containing nitro groups, are considered especially valuable for designing complex organic compounds. illinois.edu Enantiomerically enriched cyclopropenes, which share the strained three-membered ring, are also noted as versatile building blocks that can be transformed into a wide variety of complex chiral structures. nih.gov
Precursor in the Synthesis of Complex Natural Products and Analogues
The cyclopropane ring is a structural feature found in a diverse array of natural products, including terpenes, pheromones, and unusual amino acids. marquette.edu The rigid framework of the cyclopropane ring makes it a desirable component in the synthesis of molecules where a specific orientation of functional groups is required. marquette.edu Synthetic strategies often leverage cyclopropane derivatives to construct these intricate natural product scaffolds. marquette.edusemanticscholar.orgresearchgate.net Ring-expansion reactions of activated cyclopropanes, for instance, offer a powerful method for accessing densely functionalized heterocycles, which are common cores in natural products. semanticscholar.org
Intermediate in Pharmaceutical and Agrochemical Synthesis
While specific documentation detailing the role of Ethyl 2-acetoxycyclopropanecarboxylate as an intermediate in pharmaceutical and agrochemical synthesis is limited in the available literature, the broader class of cyclopropane-containing molecules is significant in these fields. Amino acids, for example, are crucial intermediates for drug production, serving as precursors for chiral substances used in drugs for cancer, autoimmune diseases, and cardiovascular conditions. evonik.com The synthesis of active pharmaceutical ingredients (APIs) often involves versatile intermediates like ylides, boronic acids, and benzophenones to construct complex molecular architectures. illinois.eduevonik.combeilstein-journals.org Given the prevalence of cyclopropane motifs in bioactive molecules, it is plausible that derivatives like this compound could serve as intermediates, although specific examples are not prominently reported.
Synthesis of Cyclopropyl (B3062369) Amino Acids and Related Bioactive Motifs
Cyclopropane-containing amino acids are important building blocks for creating conformationally restricted peptidomimetics, which can have enhanced metabolic stability and biological activity. nih.gov Various methods have been developed for the synthesis of these valuable compounds. nih.govrsc.orgnih.gov One common approach involves the cyclopropanation of dehydroamino acids using diazo compounds. nih.govresearchgate.net This method has been successfully applied to the synthesis of natural products like coronamic acid and the anti-Parkinson agent (E)-2,3-methano-m-tyrosine. nih.gov Another strategy involves the olefination of cyclopropanone (B1606653) surrogates, which can lead to highly enantioenriched cyclopropane β-amino acid derivatives. nih.gov
Exploration in Chiral Pool Synthesis
Chiral pool synthesis is a strategy that utilizes abundant, enantiopure natural products like carbohydrates, amino acids, and terpenes as starting materials for the synthesis of complex chiral molecules. nih.govuvic.cayork.ac.uk This approach is highly efficient as it transfers the existing chirality from the starting material to the final product, avoiding the need for asymmetric synthesis steps. nih.gov Terpenes, for example, are widely used as chiral building blocks in the total synthesis of other complex natural products. nih.gov While the direct use of this compound in chiral pool synthesis is not documented in the available search results, the principle of using chiral building blocks is a cornerstone of modern asymmetric synthesis. york.ac.uk
Contribution to Materials Science (e.g., Polymerization, Cross-linking)
The application of this compound in materials science, specifically in polymerization or as a cross-linking agent, is not well-documented in the surveyed literature. However, related functional groups are known to be active in these areas. For example, polymers containing acetoacetoxy groups, such as those derived from acetoacetoxyethyl methacrylate (B99206) (AAEMA), are used to create cross-linkable films for coatings and adhesives. paint.orgehu.es These groups can react with diamines or other agents to form a cross-linked network, enhancing the mechanical and chemical resistance of the material. paint.orgehu.es Cross-linking, in general, is a fundamental process for converting weak plastics into more robust materials like elastomers and is crucial in the formation of hydrogels and thermosets. rsc.orgtue.nlresearchgate.net
Advanced Spectroscopic Characterization and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like ethyl 2-acetoxycyclopropanecarboxylate. By analyzing the chemical shifts, coupling constants, and through-space interactions, a comprehensive picture of the molecule's stereochemistry and preferred conformations in solution can be developed. copernicus.orgauremn.org.br
Detailed ¹H and ¹³C NMR data are critical for assigning the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring (i.e., cis vs. trans isomers). The magnitude of the proton-proton coupling constants (³JHH) between the cyclopropyl (B3062369) protons is particularly diagnostic. For cyclopropanes, the coupling constant for cis protons is typically larger than for trans protons.
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to confirm proton-proton and proton-carbon connectivities, respectively. tamu.edu Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing definitive evidence for stereochemical assignments. For instance, an NOE between the proton at C2 and a proton of the ethyl ester group would help establish their relative orientation.
Conformational analysis investigates the rotational isomers (rotamers) that arise from rotation around single bonds, such as the C-C bond connecting the acetyl group and the C-O bond of the ethyl ester. researchgate.net The populations of different conformers can be estimated from NMR data, often in conjunction with computational chemistry, to understand the molecule's dynamic behavior in solution. copernicus.orgresearchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclopropanes Note: Specific data for this compound is not widely available. The following table presents typical chemical shift ranges for analogous functional groups to illustrate the expected values.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Cyclopropane Ring CH | 1.0 - 2.5 | 15 - 35 | Shift values are highly dependent on the stereochemistry and electronic nature of substituents. |
| CH-OAc | 3.5 - 5.0 | 65 - 80 | The proton is deshielded due to the adjacent oxygen atom. |
| Ester C=O | - | 165 - 175 | Carbonyl carbon of the ethyl ester group. ucalgary.ca |
| Acetyl C=O | - | 168 - 172 | Carbonyl carbon of the acetoxy group. |
| Acetyl CH₃ | 1.9 - 2.2 | 20 - 23 | Methyl protons of the acetoxy group. |
| Ester O-CH₂ | 3.9 - 4.4 | 60 - 65 | Methylene (B1212753) protons of the ethyl group, typically a quartet. ucalgary.ca |
| Ester CH₃ | 1.1 - 1.4 | 13 - 15 | Methyl protons of the ethyl group, typically a triplet. ucalgary.ca |
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending). vscht.czlibretexts.org The IR spectrum of this compound is expected to show strong, characteristic absorption bands for its two distinct ester functionalities.
The most prominent features in the spectrum would be the carbonyl (C=O) stretching vibrations. orgchemboulder.com Because there are two ester groups (the ethyl ester and the acetate), two distinct C=O stretching bands may be observed, or they may overlap to form a single, broad, and intense peak. Typically, the C=O stretch for a saturated aliphatic ester appears in the range of 1750-1735 cm⁻¹. orgchemboulder.compressbooks.publibretexts.org
In addition to the carbonyl absorptions, the C-O single bond stretching vibrations are also characteristic. Esters typically show two C-O stretching bands in the "fingerprint region" between 1300 and 1000 cm⁻¹. libretexts.orgorgchemboulder.com The C-H stretching vibrations of the cyclopropyl ring and the ethyl group would be observed just below 3000 cm⁻¹. pressbooks.pub
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H (Alkyl/Cyclopropyl) | Stretching | 2850-3000 | Medium to Strong |
| C=O (Ester & Acetate) | Stretching | 1735-1750 | Very Strong |
| C-O (Ester & Acetate) | Stretching | 1000-1300 | Strong |
| C-H | Bending | 1350-1470 | Variable |
Mass Spectrometry in Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable information for structural confirmation. researchgate.net
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming the compound's molecular weight. The molecule would then undergo fragmentation, breaking at its weakest bonds to form smaller, charged fragments. youtube.com
The fragmentation of esters often involves characteristic pathways. docbrown.info Common fragmentation patterns for this compound could include:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in an [M - 45]⁺ ion.
Loss of the ethyl group (-CH₂CH₃): Leading to an [M - 29]⁺ ion.
Loss of the acetoxy group (-OCOCH₃): Producing an [M - 59]⁺ ion.
Loss of ketene (B1206846) (CH₂=C=O) from the acetoxy group: A common rearrangement for acetates, resulting in an [M - 42]⁺ ion.
McLafferty rearrangement: If sterically feasible, this could lead to the elimination of ethylene (B1197577) (C₂H₄) from the ethyl ester group.
By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, confirming the proposed structure. rsc.orgnih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, well-ordered crystal of the compound or a suitable crystalline derivative. researchgate.netresearchgate.net
As this compound is likely a liquid or a low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction may be challenging. In such cases, a common strategy is to synthesize a crystalline derivative. For example, the ester could be hydrolyzed to the corresponding carboxylic acid, which might then be derivatized with a chiral amine or other rigid, crystalline moiety.
If a suitable crystal were obtained, the resulting X-ray crystal structure would provide unambiguous information on: researchgate.net
The relative stereochemistry (cis or trans) of the substituents on the cyclopropane ring.
The absolute configuration (R or S) at each chiral center, provided the crystal is non-centrosymmetric.
Precise bond lengths, bond angles, and torsion angles.
The preferred conformation of the molecule in the solid state.
Intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.
Currently, there are no publicly available crystal structures for this compound or its immediate derivatives in crystallographic databases.
In Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection
In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable kinetic and mechanistic data without the need for sampling and quenching. rsc.orgrsc.org Techniques such as FTIR, NMR, and Raman spectroscopy can be used to track the disappearance of reactants, the formation of products, and the appearance and disappearance of transient reaction intermediates. nih.govresearchgate.net
For reactions involving this compound, in situ FTIR spectroscopy could be particularly useful. rsc.org By monitoring the characteristic carbonyl (C=O) absorption bands, one could follow, for example, the hydrolysis of one or both ester groups. The shift in the C=O frequency as the ester is converted to a carboxylic acid would provide a direct measure of the reaction's progress.
Mass spectrometry can also be a powerful tool for detecting reactive intermediates, especially when coupled with gentle ionization techniques like electrospray ionization (ESI-MS). ru.nlnih.govrsc.org This method is highly sensitive and capable of detecting low concentrations of charged or charge-tagged intermediates that may be present in a reaction mixture, offering direct insight into the reaction mechanism. nih.gov While specific studies employing these techniques on this compound are not prominent in the literature, the application of these methods would be a logical step in elucidating the mechanisms of its formation or subsequent transformations.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of environmentally benign and efficient synthetic routes to chiral cyclopropanes is a paramount goal in modern organic chemistry. Future research should focus on developing novel and sustainable methodologies for the synthesis of ethyl 2-acetoxycyclopropanecarboxylate and its derivatives, moving beyond traditional approaches that may involve hazardous reagents or produce significant waste.
Green Chemistry Approaches: The principles of green chemistry offer a roadmap for developing more sustainable synthetic protocols. nih.govpsu.edu This includes the exploration of alternative reaction media such as water or ionic liquids, and solvent-free reaction conditions. psu.edu Methodologies that minimize the use of protecting groups and reduce the number of synthetic steps are also highly desirable.
Biocatalysis: The use of enzymes as catalysts for cyclopropanation reactions is a rapidly growing field that offers the potential for high stereoselectivity under mild reaction conditions. nih.govnih.govnbinno.com Engineered enzymes, such as myoglobin (B1173299) or cytochrome P450 variants, could be developed to catalyze the asymmetric cyclopropanation leading to specific stereoisomers of this compound. nih.gov Biocatalytic approaches often utilize renewable starting materials and generate less hazardous waste compared to traditional chemical methods. nih.gov
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved safety, scalability, and reproducibility. acs.orgnih.govchem-space.comresearchgate.net Developing a flow-based synthesis of this compound could enable more efficient and controlled production, particularly for applications requiring large quantities of the compound. acs.org Flow reactors can also facilitate the use of hazardous reagents in a safer manner and allow for precise control over reaction parameters, potentially leading to higher yields and selectivities. nih.gov
Mechanochemistry: Mechanochemical methods, such as ball milling, provide a solvent-free or solvent-minimized approach to chemical synthesis. epa.govmarquette.edu Exploring the mechanochemical synthesis of this compound could lead to a more sustainable and efficient process by reducing solvent consumption and potentially enabling reactions that are difficult to achieve in solution. epa.gov
| Sustainable Methodology | Potential Advantages for this compound Synthesis |
| Biocatalysis | High enantioselectivity and diastereoselectivity, mild reaction conditions, reduced waste. nih.govnih.gov |
| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters, potential for automation. acs.orgchem-space.com |
| Mechanochemistry | Solvent-free or solvent-minimized conditions, potential for novel reactivity. epa.govmarquette.edu |
| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. nih.gov |
Exploration of New Catalytic Systems for Enhanced Selectivity and Efficiency
Achieving high levels of stereocontrol in the synthesis of polysubstituted cyclopropanes like this compound is a significant challenge. The development of new and more effective catalytic systems is crucial for accessing specific stereoisomers with high purity, which is often a prerequisite for applications in medicinal chemistry and materials science.
Advanced Transition Metal Catalysis: While rhodium and copper complexes are well-established for cyclopropanation, there is a continuous need for catalysts with improved activity, selectivity, and broader substrate scope. nih.gov Future research could focus on the design and synthesis of novel ligands for these metals to fine-tune their catalytic properties. Furthermore, exploring catalysts based on other transition metals, such as ruthenium, gold, and cobalt, could lead to new reactivity and selectivity profiles for the synthesis of functionalized cyclopropanes. nih.govnbinno.comchem-space.comrsc.org The development of both homogeneous and heterogeneous catalysts is important, with the latter offering advantages in terms of catalyst recovery and reuse. cambridgemedchemconsulting.comnih.gov
Organocatalysis: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. psu.edu The development of chiral organocatalysts, such as aminocatalysts or phosphoric acids, for the enantioselective cyclopropanation leading to this compound would be a significant advancement. psu.edu These catalysts can operate under mild conditions and are often more stable and less toxic than their metal-based counterparts.
Biocatalytic Systems: As mentioned previously, engineered enzymes hold immense promise for stereoselective cyclopropanation. nih.govepa.gov Future work in this area could involve directed evolution and rational design of enzymes to create highly specific biocatalysts for the synthesis of the desired stereoisomers of this compound. nih.govepa.gov Cofactor-independent enzymes, such as engineered tautomerases, represent a particularly interesting avenue for exploration. epa.gov
| Catalytic System | Key Features and Potential for this compound |
| Transition Metal Catalysts (Rh, Ru, Au, Co) | High turnover numbers, potential for high diastereo- and enantioselectivity through ligand design. nih.govnih.govnbinno.comchem-space.comrsc.org |
| Organocatalysts | Metal-free, often milder reaction conditions, potential for unique selectivity profiles. psu.edu |
| Engineered Biocatalysts (e.g., Myoglobin, Tautomerases) | Exceptional stereocontrol, environmentally friendly conditions, potential for novel reactivity. nih.govnih.govepa.gov |
Investigation of Novel Reactivity Patterns and Rearrangements
The strained three-membered ring of this compound, activated by both a donor (acetoxy) and an acceptor (ethyl carboxylate) group, is primed for a variety of chemical transformations. A deeper investigation into its reactivity could uncover novel synthetic pathways to a wide range of valuable molecules.
Donor-Acceptor Cyclopropane (B1198618) Chemistry: As a donor-acceptor cyclopropane, this molecule can be viewed as a synthon for a 1,3-dipole, which can participate in a variety of cycloaddition reactions. acs.orgresearchgate.net Exploring its reactions with different dipolarophiles could lead to the synthesis of diverse five-membered carbo- and heterocyclic ring systems. acs.org The regioselectivity and stereoselectivity of these cycloadditions would be of significant interest.
Ring-Opening Reactions: The cyclopropane ring can be opened under various conditions (e.g., with Lewis acids, Brønsted acids, or under thermal or photochemical conditions) to generate linear intermediates that can be trapped or undergo further reactions. psu.edursc.orgnih.gov Investigating the regioselective ring-opening of this compound could provide access to highly functionalized acyclic building blocks. The nature of the substituents will play a crucial role in directing the mode of ring cleavage.
Rearrangement Reactions: Vinylcyclopropanes are known to undergo the vinylcyclopropane-cyclopentene rearrangement, a powerful tool for the construction of five-membered rings. nih.govnbinno.comepa.govnih.gov While the target molecule itself is not a vinylcyclopropane, it could be readily converted into one. Studying the rearrangements of such derivatives could provide access to novel cyclopentene (B43876) structures. Other potential rearrangements of activated cyclopropanes could also be explored, leading to the formation of different ring systems.
Radical Chemistry: The involvement of radical intermediates in the reactions of cyclopropanes is an emerging area of research. mdpi.comresearchgate.net Investigating the radical-mediated reactions of this compound could unveil new reactivity patterns and provide access to products that are not achievable through traditional ionic pathways.
| Reactivity Pattern / Rearrangement | Potential Synthetic Utility |
| [3+2] Cycloadditions | Synthesis of functionalized five-membered rings (e.g., cyclopentanes, tetrahydrofurans, pyrrolidines). acs.orgresearchgate.net |
| Regioselective Ring-Opening | Access to stereodefined acyclic building blocks with multiple functional groups. psu.edursc.org |
| Vinylcyclopropane-Cyclopentene Rearrangement | Construction of substituted cyclopentene cores. nih.govnbinno.comepa.gov |
| Radical-Mediated Transformations | Novel bond formations and functionalizations. mdpi.comresearchgate.net |
Application in Complex Molecule Synthesis and Drug Discovery Efforts
The unique structural features and potential for stereochemical diversity make this compound an attractive building block for the synthesis of complex natural products and as a scaffold in medicinal chemistry.
Asymmetric Synthesis of Natural Products: Many biologically active natural products contain cyclopropane rings or can be synthesized from cyclopropane-containing intermediates. marquette.edursc.orgethz.chnih.gov The stereochemically defined centers in this compound could be exploited in the asymmetric synthesis of such complex molecules. The acetoxy and ester functionalities provide handles for further chemical transformations and elaboration into more complex structures.
Medicinal Chemistry and Drug Design: The cyclopropane ring is increasingly being incorporated into drug candidates to improve their pharmacological properties. nih.govnbinno.comacs.orgrsc.org It can act as a rigid scaffold to control the conformation of a molecule, thereby enhancing its binding affinity to a biological target. nbinno.com The cyclopropane moiety can also serve as a bioisosteric replacement for other groups, such as gem-dimethyl groups or double bonds, leading to improved metabolic stability and pharmacokinetic profiles. nih.govchem-space.comcambridgemedchemconsulting.com this compound, with its multiple points for diversification, represents a valuable scaffold for the generation of libraries of new compounds for drug discovery.
Chiral Building Block: Enantiomerically pure forms of this compound would be highly valuable as chiral building blocks. The development of efficient methods for the resolution of racemic mixtures or for the direct asymmetric synthesis of the individual enantiomers is a critical area for future research. These chiral synthons could then be used in the synthesis of a wide range of enantiomerically pure compounds.
| Application Area | Potential Contribution of this compound |
| Natural Product Synthesis | A versatile chiral building block for the construction of complex molecular architectures. marquette.edursc.orgethz.ch |
| Medicinal Chemistry | A rigid scaffold for the design of new therapeutic agents with improved properties. nih.govnbinno.comrsc.org |
| Bioisosteric Replacement | A means to enhance metabolic stability and fine-tune the pharmacological profile of drug candidates. chem-space.comcambridgemedchemconsulting.com |
Advanced Theoretical Predictions and Computational Design of New Reactions
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the design of new catalysts and reactions. Applying these tools to the chemistry of this compound could significantly accelerate the pace of discovery.
Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions of this compound, allowing for the prediction of reactivity and stereoselectivity. This can help in understanding the factors that control the outcome of reactions and in designing experiments to favor the formation of desired products. For example, computational studies could be used to predict the regioselectivity of ring-opening reactions or the diastereoselectivity of cycloadditions.
Mechanism Elucidation: Computational methods can provide detailed insights into the mechanisms of known and novel reactions. By mapping out the potential energy surfaces of reactions, it is possible to identify key intermediates and transition states, and to understand the electronic and steric factors that govern the reaction pathway. This knowledge is crucial for optimizing existing reactions and for the rational design of new ones.
Catalyst Design: Molecular modeling and computational screening can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. For example, in silico design could be used to identify promising ligands for transition metal catalysts or to predict mutations that would enhance the stereoselectivity of an enzyme.
Design of Novel Reactions: By combining theoretical predictions with chemical intuition, it may be possible to design entirely new reactions and reactivity patterns for this compound. For example, computational studies could be used to explore the feasibility of novel rearrangements or to identify new types of cycloaddition partners.
| Computational Approach | Application to this compound |
| Density Functional Theory (DFT) | Prediction of reaction barriers, stereoselectivity, and regioselectivity. |
| Molecular Dynamics (MD) Simulations | Understanding enzyme-substrate interactions in biocatalytic transformations. |
| In Silico Catalyst Screening | Rational design of new homogeneous, heterogeneous, and biocatalysts. |
| Reaction Pathway Mapping | Elucidation of complex reaction mechanisms and prediction of novel reactivity. |
Q & A
Q. What are the primary synthetic routes for Ethyl 2-acetoxycyclopropanecarboxylate, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclopropanation of α,β-unsaturated esters followed by acetylation. Key variables include:
- Catalysts : Transition-metal catalysts (e.g., Rh(II) or Cu(I)) for cyclopropanation .
- Solvents : Polar aprotic solvents (e.g., DCM or THF) to stabilize intermediates .
- Temperature : Controlled exothermic reactions (0–25°C) to avoid side products . Optimization involves systematic variation of these parameters and monitoring yields via GC-MS or HPLC.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
- Spectroscopy : Confirm structure via -NMR (cyclopropane protons at δ 1.2–1.8 ppm) and IR (ester C=O stretch at ~1740 cm) .
- Crystallography : Single-crystal X-ray diffraction for absolute configuration verification (if crystalline) .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, face shields, and fume hoods to prevent skin/eye contact and inhalation .
- Storage : Inert atmosphere (N) at 2–8°C to avoid hydrolysis of the acetoxy group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism of cyclopropanation?
Density Functional Theory (DFT) simulations can model transition states and energy barriers for cyclopropanation. Key steps:
- Geometry optimization of intermediates using B3LYP/6-31G(d).
- Analysis of frontier molecular orbitals (HOMO-LUMO) to predict regioselectivity . Experimental validation via -isotope labeling or kinetic studies is recommended .
Q. What strategies resolve contradictory data in synthesis yields across studies?
- Statistical Analysis : Apply ANOVA to compare yields under varying conditions (e.g., catalyst loading, solvent polarity) .
- Replication : Repeat experiments with standardized protocols (e.g., fixed stirring rate, degassed solvents) .
- Meta-Analysis : Aggregate data from peer-reviewed studies to identify outliers or systematic errors .
Q. How does the stereoelectronic environment of the cyclopropane ring influence reactivity?
The cyclopropane’s angle strain (~60°) increases susceptibility to ring-opening reactions.
- Electrophilic Attack : Acetoxy groups direct nucleophiles to specific carbons (e.g., SN-type ring opening) .
- Thermal Stability : Differential scanning calorimetry (DSC) can quantify decomposition thresholds .
Methodological Recommendations
- Experimental Design : Use a fractional factorial design to screen multiple variables (e.g., solvent, catalyst) efficiently .
- Data Interpretation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) to validate assignments .
- Ethical Compliance : Document safety protocols and data transparency per institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
